molecular formula C16H17N3O3 B11190474 [6-ethyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid

[6-ethyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid

Cat. No.: B11190474
M. Wt: 299.32 g/mol
InChI Key: ISHMVTYTYAKZMO-UHFFFAOYSA-N
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Description

2-[6-ethyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid is a complex organic compound that belongs to the class of imidazo[1,2-b]pyrazoles. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyrazole core substituted with ethyl, methylphenyl, and acetic acid groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of an intermediate pyrazole compound, which is then subjected to cyclization with an imidazole derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[6-ethyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[6-ethyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-ethyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-ethyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid is unique due to its specific substitution pattern and the presence of both imidazo and pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

2-[6-ethyl-7-(4-methylphenyl)-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetic acid

InChI

InChI=1S/C16H17N3O3/c1-3-11-14(10-6-4-9(2)5-7-10)15-17-16(22)12(8-13(20)21)19(15)18-11/h4-7,12H,3,8H2,1-2H3,(H,17,22)(H,20,21)

InChI Key

ISHMVTYTYAKZMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=C1C3=CC=C(C=C3)C)CC(=O)O

Origin of Product

United States

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